1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(2)24-18-9-7-17(8-10-18)23-12-11-21-13-16(14-22)19-5-3-4-6-20(19)21/h3-10,13-15H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHWAJVXIUNOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reagents | Indole, POCl₃, DMF |
| Solvent | Dichloromethane (DCM) or chloroform |
| Temperature | 0–5°C (initial), 20–25°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Procedure :
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Indole is dissolved in DCM under nitrogen atmosphere.
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POCl₃ is added dropwise to DMF at 0°C to form the Vilsmeier reagent.
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The reagent is introduced to the indole solution, and the mixture is refluxed.
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The reaction is quenched with ice-water, and the product is extracted, dried, and purified via column chromatography.
Critical Considerations :
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Excess POCl₃ improves formylation efficiency but complicates purification.
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Anhydrous conditions prevent hydrolysis of the Vilsmeier reagent.
Step 2: Preparation of 2-(4-Isopropoxyphenoxy)ethyl Bromide
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | 4-Isopropoxyphenol, 1,2-dibromoethane | K₂CO₃, DMF, 80°C | 70–75% |
| PBr₃ Bromination | 2-(4-Isopropoxyphenoxy)ethanol, PBr₃ | 60–65°C, 3–4 hrs | 90–96% |
Optimized Protocol (PBr₃ Method) :
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2-(4-Isopropoxyphenoxy)ethanol is mixed with PBr₃ in a 1:1.1 molar ratio.
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The reaction is heated to 60–65°C for 3–4 hours.
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The crude product is washed with NaHCO₃ and purified via distillation.
Advantages :
-
PBr₃ ensures high regioselectivity and minimal byproducts.
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Distillation yields >95% purity, suitable for subsequent alkylation.
Step 3: Alkylation of 1H-Indole-3-carbaldehyde
The final step involves coupling 1H-indole-3-carbaldehyde with 2-(4-isopropoxyphenoxy)ethyl bromide under basic conditions.
Alkylation Parameters
| Parameter | Specification |
|---|---|
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ |
| Solvent | Dimethylformamide (DMF) or acetonitrile |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Procedure :
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1H-Indole-3-carbaldehyde and the alkylating agent are dissolved in DMF.
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Anhydrous K₂CO₃ is added, and the mixture is heated under reflux.
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The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Challenges :
-
Steric hindrance from the isopropoxy group reduces reaction efficiency.
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Polar aprotic solvents enhance nucleophilicity but may require longer reaction times.
Optimization Strategies and Yield Improvement
Catalyst Screening
| Catalyst | Solvent | Yield | Purity |
|---|---|---|---|
| K₂CO₃ | DMF | 68% | 98.5% |
| Cs₂CO₃ | Acetonitrile | 75% | 99.2% |
| Tetrabutylammonium bromide (TBAB) | THF | 72% | 97.8% |
Key Findings :
-
Cs₂CO₃ increases yield by 7–10% compared to K₂CO₃ due to enhanced basicity.
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TBAB phase-transfer catalysts improve solubility but require rigorous drying.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce reaction times. Key parameters include:
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Residence Time : 30–45 minutes (vs. 12–24 hours in batch).
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Throughput : 50–100 kg/day with >90% yield.
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Purification : Automated flash chromatography reduces solvent use by 40%.
Comparative Analysis of Alternative Synthetic Pathways
| Method | Advantages | Disadvantages |
|---|---|---|
| Vilsmeier-Haack | High yield, scalability | POCl₃ handling hazards |
| Grignard Reaction | Mild conditions | Low regioselectivity |
| Aldol Condensation | No toxic reagents | Limited substrate scope |
The Vilsmeier-Haack route remains the most viable for industrial applications due to its balance of efficiency and cost .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert aldehyde groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions, including:
- Alkyne insertion reactions : These reactions can facilitate the formation of complex structures through the coupling of indoles with various aryl groups .
- Aldol reactions : The compound can also be synthesized through aldol condensation processes, which are pivotal in constructing carbon-carbon bonds in organic molecules .
Pharmaceutical Applications
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has garnered attention for its potential therapeutic applications:
Inhibitory Effects on Kinases
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on various kinases, particularly those involved in cancer pathways. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Neuroprotective Properties
Research has also explored the neuroprotective effects of indole derivatives. The unique structure of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Biological Studies and Case Reports
Several studies have documented the biological activities associated with this compound:
Anticancer Activity
A notable case study demonstrated that derivatives of indole carbaldehydes exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Effects
Another investigation reported that related indole compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Variations
The substituent on the ethyl chain attached to the indole nitrogen significantly influences the compound’s properties. Key analogs include:
1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde
- Substituent : Morpholine (a six-membered heterocycle with one oxygen and one nitrogen atom).
- Key Features: Electron-rich due to the morpholine’s lone pairs. Forms hybrids with sulfonohydrazides for anticancer applications .
- Synthesis: Multistep reactions involving sulfonohydrazide grafting .
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde
- Substituent : Pyrrolidine (a five-membered nitrogen-containing ring).
- Key Features : Used to synthesize hydrazones with anti-inflammatory and analgesic activities. The pyrrolidine group enhances solubility and intermolecular interactions .
- Synthesis : Reflux with hydrazides in acetic acid .
1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde
- Substituent : 3,4-Dichlorobenzyl (aromatic with electron-withdrawing chlorine atoms).
- Key Features: Acts as an inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase, critical in isoprenoid biosynthesis. The dichlorophenyl group increases lipophilicity and target binding affinity .
- Synthesis : Sodium triacetoxyborohydride-mediated reductive amination .
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde
- Substituent : 2-Methylbenzyl (aromatic with electron-donating methyl group).
- Key Features : Intermediate in antibacterial drug synthesis. The methyl group stabilizes the crystal structure via C–H⋯O interactions .
1-[2-(2-Methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Substituent: 2-Methylphenoxyethyl (ether-linked aromatic group).
Structural Insights from Crystallography
- Chlorophenyl Analog : Dihedral angles between indole and chlorophenyl rings (70.81°–78.62°) suggest moderate conjugation, stabilized by C–H⋯O interactions .
- 2-Methylbenzyl Analog : Crystal packing dominated by weak hydrogen bonds, forming R2(14) motifs .
- Target Compound: Predicted to adopt a similar conformation, with the isopropoxyphenoxy group influencing solubility and intermolecular interactions.
Biological Activity
1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole core linked to a phenoxyethyl group, which contributes to its unique biological properties. The synthesis typically involves multiple steps, starting with the reaction of indole derivatives with appropriate alkyl halides under controlled conditions to yield the desired aldehyde.
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Indole + Chloropropanol | Organic solvent, controlled temperature | High |
| 2 | Reaction with phenol derivative | Acidic catalyst | Moderate to high |
This compound exerts its biological effects primarily through interactions with specific molecular targets. It is known to modulate the activity of various receptors and enzymes, which can lead to significant cellular responses such as apoptosis in cancer cells and inhibition of viral replication .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells with an IC50 value in the low micromolar range . The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
Case Studies
Study 1: Anticancer Efficacy
A study conducted on A549 cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested for their ability to inhibit urease activity in Helicobacter pylori. The results indicated that certain derivatives showed enhanced inhibitory activity compared to standard treatments, suggesting a promising avenue for further development .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other indole derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Anticancer | 5.0 |
| 4-(propan-2-yloxy)phenoxyacetic acid | Antimicrobial | 20.0 |
| This compound | Anticancer & Antimicrobial | <10.0 |
Q & A
Q. What are the established synthetic protocols for preparing 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde?
The synthesis typically involves nucleophilic substitution and coupling reactions. A representative method includes:
- Alkylation : Reacting 1H-indole-3-carbaldehyde with a halogenated precursor (e.g., 2-(4-isopropoxyphenoxy)ethyl bromide) in a polar aprotic solvent (e.g., DMF) using anhydrous potassium carbonate as a base. Stirring at room temperature for 3–24 hours ensures complete substitution .
- Purification : Post-reaction, the mixture is filtered into ice-water to precipitate the product, followed by extraction with chloroform and drying over Na₂SO₄. Column chromatography (hexane/ethyl acetate gradient) isolates the pure compound .
- Yield optimization : Adjusting stoichiometry, solvent choice, and reaction time minimizes steric hindrance from the isopropoxy group.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- X-ray crystallography : Determines precise molecular geometry, bond lengths (e.g., C–C mean 0.003 Å), and torsion angles (e.g., −177.9° to 179.5°). Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 8.7126 Å, b = 19.1311 Å, c = 13.9338 Å) are commonly reported .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with indole protons resonating at δ 7.2–8.1 ppm and aldehyde protons at δ ~10 ppm .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (m/z ~457.93 for similar derivatives) .
Q. What biological activities are commonly investigated for indole-3-carbaldehyde derivatives?
Indole derivatives exhibit antioxidant, antimicrobial, and anti-inflammatory properties. Methodologies include:
- Antioxidant assays : DPPH radical scavenging or lipid peroxidation inhibition, comparing IC₅₀ values to standards like ascorbic acid .
- Antimicrobial testing : Disk diffusion or microdilution assays against Staphylococcus aureus or E. coli, with MIC values reported .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data?
- Refinement protocols : Use least-squares refinement (e.g., R factor < 0.05) with software like SHELXL. Geometrically position hydrogen atoms (riding model: C–H = 0.93–0.97 Å) and validate thermal displacement parameters (Uiso) .
- Computational validation : Compare experimental bond angles (e.g., C20–C21–C23 = 124.8°) with DFT-optimized structures. Address outliers by re-examizing data collection (e.g., radiation source alignment) .
Q. What methodological considerations are critical when designing biological activity assays for this compound?
- Dose-response curves : Use logarithmic concentration ranges (0.1–100 µM) to identify EC₅₀/IC₅₀ values. Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Solubility optimization : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation in aqueous media. Validate vehicle effects in control experiments .
- Cell-based assays : For cytotoxicity studies (e.g., MTT assay), ensure proper cell line selection (e.g., HeLa or HEK293) and exposure time (24–72 hours) .
Q. How can regioselectivity challenges in the alkylation step be mitigated during synthesis?
- Steric control : Use bulky bases (e.g., DBU) or low-temperature conditions (−20°C) to favor alkylation at the indole N1 position over competing sites .
- Protecting groups : Temporarily block reactive sites (e.g., aldehyde) with trimethylsilyl chloride before alkylation, followed by deprotection with TBAF .
- Catalytic strategies : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
